molecular formula C15H14N2O4S B154790 Pyriftalid CAS No. 135186-78-6

Pyriftalid

Cat. No.: B154790
CAS No.: 135186-78-6
M. Wt: 318.3 g/mol
InChI Key: RRKHIAYNPVQKEF-UHFFFAOYSA-N
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Description

Pyriftalid is a broad-spectrum herbicide primarily used to control grass weeds in rice fields. It is known for its low aqueous solubility and semi-volatility. This compound is a chiral molecule and is typically used as an isomeric mixture. It has a low mammalian toxicity but poses a higher risk to aquatic invertebrates .

Mechanism of Action

Target of Action

Pyriftalid primarily targets the enzyme acetolactate synthase (ALS) , also known as acetohydroxyacid synthase (AHAS) . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids, such as valine, leucine, and isoleucine .

Mode of Action

This compound acts as an ALS inhibitor . It binds to the active site of the ALS enzyme, preventing it from catalyzing the reaction that leads to the production of branched-chain amino acids . This inhibition disrupts protein synthesis, DNA synthesis, and cell division and growth, ultimately leading to the death of the plant .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the branched-chain amino acid biosynthesis pathway . By inhibiting the ALS enzyme, this compound disrupts this pathway, leading to a deficiency of essential branched-chain amino acids. This deficiency affects various downstream processes, including protein synthesis and cell growth .

Pharmacokinetics

This compound is taken up mainly by the roots of plants . It has a low aqueous solubility and is semi-volatile . . Its bioavailability is likely influenced by these properties.

Result of Action

The inhibition of the ALS enzyme by this compound leads to a deficiency of branched-chain amino acids, disrupting protein synthesis and cell growth . This results in the death of the plant, making this compound effective as a herbicide .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its low aqueous solubility and semi-volatile nature suggest that it may be more effective in certain soil types and less effective in others . Additionally, its non-persistence in soil systems indicates that environmental conditions, such as rainfall and temperature, could affect its longevity and efficacy .

Biochemical Analysis

Biochemical Properties

Pyriftalid interacts with various enzymes and proteins in biochemical reactions. It acts as an Acetolactate synthase (ALS) inhibitor, which reduces the rate of cell division and inhibits the plant cell growth causing death of plant . The inhibition of ALS disrupts the synthesis of the essential amino acids valine, leucine, and isoleucine, leading to a halt in protein synthesis and cell growth .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In the context of plant cells, it influences cell function by inhibiting the biosynthesis of amino acids, which are crucial for protein synthesis and cell growth . This disruption in protein synthesis leads to a reduction in cell division and growth, ultimately causing the death of the plant .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the enzyme Acetolactate synthase (ALS). By inhibiting ALS, this compound disrupts the synthesis of essential amino acids, leading to a halt in protein synthesis and cell growth . This mechanism of action is what makes this compound an effective herbicide.

Metabolic Pathways

This compound is involved in the metabolic pathway of amino acid synthesis in plants. It inhibits the enzyme Acetolactate synthase (ALS), disrupting the synthesis of the essential amino acids valine, leucine, and isoleucine . This disruption affects metabolic flux and metabolite levels within the plant cells.

Preparation Methods

Pyriftalid can be synthesized through a concise and efficient process that involves the direct introduction of a mercapto group by one-step substitution of a nitro group using sodium sulfide and elemental sulfur. This method avoids hazardous catalytic reduction and subsequent diazotization reactions, resulting in a higher yield and purity . The industrial production method involves the preparation of 2-methylsulfonyl-4,6-dimethoxypyrimidine and 7-mercapto-3-methylphthalide, followed by their condensation .

Chemical Reactions Analysis

Pyriftalid undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium sulfide, elemental sulfur, and various oxidizing and reducing agents. The major products formed from these reactions are sulfoxides, sulfones, and amines.

Comparison with Similar Compounds

Pyriftalid is unique in its mode of action and chemical structure compared to other herbicides. Similar compounds include:

    Acetolactate synthase inhibitors: These compounds also inhibit the AHAS enzyme but may differ in their chemical structure and specific applications.

    Sulfonylureas: These herbicides inhibit the same enzyme but have different chemical structures and are used for different types of weeds.

This compound stands out due to its specific application in rice fields and its unique synthetic route that avoids hazardous reactions .

Properties

IUPAC Name

7-(4,6-dimethoxypyrimidin-2-yl)sulfanyl-3-methyl-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-8-9-5-4-6-10(13(9)14(18)21-8)22-15-16-11(19-2)7-12(17-15)20-3/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKHIAYNPVQKEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C(=CC=C2)SC3=NC(=CC(=N3)OC)OC)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5057961
Record name Pyriftalid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135186-78-6
Record name Pyriftalid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135186-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyriftalid [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135186786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyriftalid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1(3H)-Isobenzofuranone, 7-[(4,6-dimethoxy-2-pyrimidinyl)thio]-3-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.875
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRIFTALID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KJ568Y783
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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